N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide
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Overview
Description
N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide typically involves several steps, including substitution, click reaction, and addition reaction . One common method involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material . The reaction conditions often require specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as proteins involved in disease pathways. The compound can modulate the activity of these proteins, leading to therapeutic effects. For example, it may inhibit the activity of enzymes or disrupt protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Another related compound, thalidomide, has been used for its anti-inflammatory and anti-angiogenic properties.
Uniqueness
N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for the development of targeted therapies and advanced materials .
Properties
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-9-8-14(17(23)20-15)19-16(22)13-7-6-12(10-18-13)11-4-2-1-3-5-11/h1-7,10,14H,8-9H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNRINAYNPIUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=NC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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